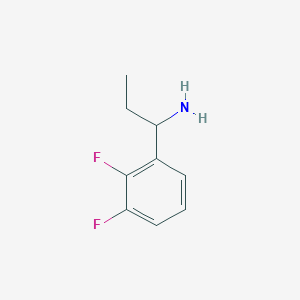

1-(2,3-Difluorophenyl)propan-1-amine

Description

Significance of Amine Functional Groups as Essential Synthons in Chemical Research

The amine functional group, a nitrogen atom with a lone pair of electrons, is a cornerstone of organic chemistry. nih.gov Amines are classified as primary, secondary, or tertiary based on the number of organic substituents bonded to the nitrogen atom. nih.gov As basic and nucleophilic centers, amines participate in a vast array of chemical reactions, making them invaluable building blocks, or synthons, in the synthesis of more complex molecules. nih.gov Their ability to form hydrogen bonds and their polarity significantly influence the physical properties of the molecules in which they are present. researchgate.net The incorporation of an amine group is a key step in the synthesis of many biologically important molecules, including amino acids, which are the fundamental units of proteins. chemicalbook.com

Positional Isomerism and Stereoisomerism in Phenylpropan-1-amine Scaffolds

The phenylpropan-1-amine scaffold is subject to both positional isomerism and stereoisomerism, which dramatically increases the number of possible unique molecules.

Positional Isomerism refers to the different possible locations of substituents on the phenyl ring. For a difluorophenylpropan-1-amine, the two fluorine atoms can be placed in various positions relative to each other and to the propan-1-amine substituent (e.g., 2,3-difluoro, 2,4-difluoro, 3,4-difluoro, etc.). docbrown.info These different arrangements can lead to significant variations in the physical and chemical properties of the isomers due to changes in electronic effects, steric hindrance, and intramolecular interactions. nih.gov

Stereoisomerism arises from the different three-dimensional arrangements of atoms. The carbon atom to which the amine group is attached in 1-phenylpropan-1-amine (B1219004) is a chiral center (unless there is a plane of symmetry in the molecule). This gives rise to two enantiomers, the (R) and (S) forms, which are non-superimposable mirror images of each other. nih.gov These enantiomers often exhibit different biological activities and interactions with other chiral molecules. The separation of these enantiomers, a process known as chiral resolution, is a critical step in the synthesis of stereochemically pure compounds. nih.gov

Contextualizing 1-(2,3-Difluorophenyl)propan-1-amine as a Subject of Academic Inquiry

This compound is a specific isomer within the broader class of fluorinated phenylpropanamines. Its structure combines the key features discussed above: a primary amine on a propyl chain, a phenyl ring, and two fluorine atoms in the ortho and meta positions. While specific, in-depth research articles solely dedicated to this compound are not widely available in public literature, its constituent parts suggest its role as a building block or intermediate in synthetic chemistry research. The presence and specific positioning of the fluorine atoms are expected to modulate the compound's physicochemical properties compared to its non-fluorinated or alternatively fluorinated analogues. The hydrochloride salt of the (S)-enantiomer, (S)-1-(2,3-Difluorophenyl)propan-1-amine hydrochloride, is noted as a laboratory research chemical, indicating its use in synthetic applications. cymitquimica.com

A plausible synthetic route to this compound, based on established chemical transformations for similar compounds, would likely involve the reductive amination of the corresponding ketone, 1-(2,3-difluorophenyl)propan-1-one. This ketone precursor could potentially be synthesized through a Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with propanoyl chloride. The subsequent reductive amination would introduce the primary amine group, likely yielding a racemic mixture of the (R) and (S) enantiomers, which could then be separated if a single enantiomer is desired.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively published. The following tables provide available data for the target compound and its hydrochloride salt, alongside comparative data for a positional isomer to offer context.

Table 1: Physicochemical Properties of Difluorophenylpropan-1-amines

| Property | This compound | (S)-1-(2,3-Difluorophenyl)propan-1-amine hydrochloride cymitquimica.com | (S)-1-(2,4-Difluorophenyl)propan-1-amine evitachem.com |

| Molecular Formula | C₉H₁₁F₂N | C₉H₁₁F₂N·HCl | C₉H₁₁F₂N |

| Molecular Weight | 171.19 g/mol | 207.65 g/mol | 171.19 g/mol |

| Appearance | Not specified | Not specified | Liquid at room temperature |

| Boiling Point | Not specified | Not specified | 197.0 ± 25.0 °C (Predicted) |

| pKa | Not specified | Not specified | 8.86 ± 0.10 (Predicted) |

| Density | Not specified | Not specified | 1.129 ± 0.06 g/cm³ (Predicted) |

Note: Some data for the 2,4-difluoro isomer are predicted values and are included for comparative purposes.

Table 2: Spectroscopic Data Interpretation

While specific spectra for this compound are not available in the reviewed literature, a general interpretation based on its structure can be made.

| Spectroscopy Type | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the difluorophenyl ring (with complex splitting patterns due to H-H and H-F coupling), signals for the protons of the propyl chain (CH, CH₂, CH₃), and a signal for the amine (NH₂) protons. |

| ¹³C NMR | Signals for the carbon atoms of the difluorophenyl ring (with splitting due to C-F coupling), and signals for the three distinct carbon atoms of the propyl chain. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-difluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKPVGCHEHVENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283286 | |

| Record name | α-Ethyl-2,3-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255306-24-1 | |

| Record name | α-Ethyl-2,3-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255306-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-2,3-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,3 Difluorophenyl Propan 1 Amine and Analogous Structures

Classical Organic Synthesis Approaches to Primary Amines

The construction of the primary amine functionality in structures like 1-(2,3-difluorophenyl)propan-1-amine can be achieved through several established synthetic transformations. These methods often begin with readily available starting materials and proceed through key intermediates.

Reductive Amination Strategies for Prochiral Ketones and Aldehydes

Reductive amination is a widely employed and versatile method for the synthesis of primary, secondary, and tertiary amines. wikipedia.orgharvard.edusigmaaldrich.com This reaction proceeds via the in-situ formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding amine. wikipedia.orgharvard.edu For the synthesis of this compound, the corresponding prochiral ketone, 1-(2,3-difluorophenyl)propan-1-one, would be the key starting material.

The reaction is typically carried out in a one-pot procedure where the ketone is reacted with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) salts like ammonium acetate (B1210297), in the presence of a suitable reducing agent. harvard.edu A variety of reducing agents can be employed, with their choice often depending on the substrate's functional group tolerance and the desired reaction conditions. wikipedia.orgorganic-chemistry.org

Commonly used reducing agents for reductive amination include:

Sodium borohydride (B1222165) (NaBH₄) : A cost-effective and common reducing agent, though it can also reduce the starting ketone. wikipedia.org

Sodium cyanoborohydride (NaBH₃CN) : More selective for the iminium ion over the ketone, especially at mildly acidic pH. wikipedia.orgharvard.edu

Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) : A mild and highly selective reagent for reductive amination, often used with acetic acid as a catalyst. harvard.eduorganic-chemistry.org

Catalytic Hydrogenation : Hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), offers a greener alternative. wikipedia.orgacsgcipr.org

The general scheme for the reductive amination of 1-(2,3-difluorophenyl)propan-1-one is depicted below:

Figure 1: General scheme for the reductive amination of 1-(2,3-difluorophenyl)propan-1-one.

| Precursor | Reagents | Product |

| 1-(2,3-Difluorophenyl)propan-1-one | 1. NH₃ or NH₄OAc2. Reducing Agent (e.g., NaBH₃CN, Na(OAc)₃BH, H₂/Pd-C) | This compound |

Interactive Data Table: Comparison of Reducing Agents for Reductive Amination Note: The following data is representative and compiled from general principles of reductive amination reactions.

| Reducing Agent | Typical Solvent(s) | Typical Reaction Conditions | Key Advantages |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695) | 0 °C to room temperature | Cost-effective, readily available |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Mildly acidic (pH 5-6) | Selective for iminium ions |

| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Dichloromethane (B109758), THF | Room temperature | High selectivity, mild conditions |

| Hydrogen/Palladium on Carbon (H₂/Pd-C) | Ethanol, Methanol | 1-5 atm H₂, room temperature to 50 °C | "Green" process, high atom economy |

Amide Reduction Pathways

The reduction of amides presents another reliable route to amines. organic-chemistry.orgnih.govyoutube.com This method involves the conversion of a carboxylic acid derivative, specifically an amide, to the corresponding amine using a strong reducing agent. For the synthesis of this compound, the corresponding amide, 1-(2,3-difluorophenyl)propan-1-amide, would be the immediate precursor.

The amide can be prepared from the corresponding carboxylic acid, 2,3-difluorobenzoic acid, through a multi-step process involving the formation of an acid chloride followed by reaction with an amine. youtube.com The subsequent reduction of the amide is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). youtube.comgoogle.com

Catalytic hydrogenation can also be employed for the reduction of amides, often requiring more forcing conditions than the reduction of imines. google.com Recent advancements have introduced milder and more selective catalytic systems for this transformation. nih.govrsc.org

Representative Reaction Scheme:

Amide Formation: 2,3-Difluorophenylpropanoic acid → 2,3-Difluorophenylpropanoyl chloride → 2,3-Difluorophenylpropanamide

Amide Reduction: 2,3-Difluorophenylpropanamide → this compound

| Precursor Amide | Reducing Agent | Product Amine |

| 2,3-Difluorophenylpropanamide | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 2,3-Difluorophenylpropanamide | Borane-Tetrahydrofuran (B86392) Complex (BH₃·THF) | This compound |

| 2,3-Difluorophenylpropanamide | Catalytic Hydrogenation (e.g., Cu-Cr catalyst) | This compound |

Nucleophilic Displacement Reactions for Carbon-Nitrogen Bond Formation

The formation of a carbon-nitrogen bond via nucleophilic substitution is a fundamental transformation in organic synthesis. nih.gov In the context of synthesizing this compound, a suitable electrophile bearing the 1-(2,3-difluorophenyl)propyl moiety would be reacted with an ammonia equivalent.

A plausible route would involve the conversion of 1-(2,3-difluorophenyl)propan-1-ol (B8750114) to a derivative with a good leaving group, such as a tosylate or a halide. Subsequent reaction with ammonia or an ammonia surrogate would then furnish the desired primary amine. However, this approach can be complicated by competing elimination reactions, especially with secondary alkyl halides.

A related strategy involves the Gabriel synthesis, where phthalimide (B116566) is used as an ammonia surrogate. The potassium salt of phthalimide is reacted with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This method effectively avoids the over-alkylation that can be problematic with direct amination using ammonia.

Multi-Step Conversions from Aromatic Precursors

The synthesis of this compound can also be envisioned through a multi-step sequence starting from a simple aromatic precursor like 1,2-difluorobenzene (B135520). Such a route for an analogous compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, has been described, providing a template for a potential synthesis. google.comjustia.com

A hypothetical multi-step synthesis could involve the following key transformations:

Friedel-Crafts Acylation: Reaction of 1,2-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propyl ketone functionality, yielding 1-(2,3-difluorophenyl)propan-1-one.

Subsequent Functional Group Transformations: The resulting ketone can then be converted to the target amine via one of the methods described above, such as reductive amination or reduction of a derived oxime.

Asymmetric Synthesis for Enantiomerically Enriched this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to access enantiomerically pure or enriched amines is of paramount importance.

Chiral Auxiliary-Mediated Transformations

One of the most reliable strategies for asymmetric synthesis involves the use of a chiral auxiliary. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of enantiomerically enriched this compound, a chiral auxiliary could be employed in several ways. For instance, a chiral auxiliary can be attached to the nitrogen atom in a reductive amination reaction or to the carbonyl group of the precursor ketone.

A well-established class of chiral auxiliaries for the synthesis of chiral amines are pseudoephedrine and its analogs, such as pseudoephenamine. nih.gov These auxiliaries can be used to prepare chiral amides, which then undergo diastereoselective alkylation or reduction.

An alternative approach involves the asymmetric reduction of an imine derived from 1-(2,3-difluorophenyl)propan-1-one and a chiral amine. The chiral amine acts as the auxiliary, and after the stereoselective reduction of the C=N bond, it is cleaved to afford the desired chiral primary amine.

Another powerful method is the use of chiral catalysts for the asymmetric reduction of ketones or imines. For example, chiral oxazaborolidine catalysts, often used in Corey-Bakshi-Shibata (CBS) reductions, can effectively reduce prochiral ketones to chiral alcohols with high enantioselectivity. google.comgoogle.com The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration.

Illustrative Asymmetric Strategy using a Chiral Catalyst:

| Step | Transformation | Reagents | Intermediate/Product |

| 1 | Asymmetric Reduction | 1-(2,3-Difluorophenyl)propan-1-one, Chiral Oxazaborolidine Catalyst, Borane (B79455) Source | (R)- or (S)-1-(2,3-Difluorophenyl)propan-1-ol |

| 2 | Conversion to Amine | 1. Mesylation or Tosylation2. Azide substitution (NaN₃)3. Reduction (e.g., H₂/Pd-C or LiAlH₄) | (S)- or (R)-1-(2,3-Difluorophenyl)propan-1-amine |

This table illustrates a potential two-step sequence to access an enantiomerically enriched form of the target amine, highlighting the importance of asymmetric catalysis in modern organic synthesis.

Chiral Catalysis in Asymmetric Reductions (e.g., Oxazaborolidine-catalyzed processes)

The asymmetric reduction of prochiral ketones is a powerful and widely used method for synthesizing chiral secondary alcohols, which are often precursors to chiral amines. Among the most successful catalysts for this transformation are chiral oxazaborolidines, famously known as CBS catalysts, named after their developers Corey, Bakshi, and Shibata. tcichemicals.com This method, often called the Corey-Itsuno or CBS reduction, facilitates the conversion of a wide range of ketones into their corresponding alcohols with high levels of enantioselectivity. tcichemicals.comsigmaaldrich.com

The process involves the in-situ or pre-formed generation of an oxazaborolidine catalyst from a chiral amino alcohol and a borane source. nih.govorganic-chemistry.org This catalyst coordinates with a borane reducing agent (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide (B99878) complex) and the substrate ketone. This ternary complex arranges the ketone in a sterically defined manner, ensuring that the hydride transfer from the borane occurs preferentially to one face of the carbonyl group, thus inducing chirality. tcichemicals.com

While direct synthesis of this compound via this method involves the subsequent conversion of the resulting alcohol to an amine, the core chiral-setting step is the ketone reduction. The general applicability of the CBS reduction is well-documented for various aromatic ketones. nih.govorganic-chemistry.org For instance, patent literature describes the use of chiral oxazaborolidine catalysts for the stereoselective reduction of ketone precursors in the synthesis of structurally analogous compounds like 2-(3,4-difluorophenyl)cyclopropanamine. google.comquickcompany.ingoogleapis.com In these examples, a substituted difluorophenyl ketone derivative is reduced using a chiral oxazaborolidine and a borane complex to create the desired stereocenter in the resulting alcohol intermediate with high enantiomeric excess. google.comquickcompany.in

The effectiveness of the reduction can be influenced by several factors, including the specific structure of the oxazaborolidine catalyst, the borane source, and reaction conditions such as temperature. organic-chemistry.org Researchers have developed various generations of these catalysts, including those generated in situ from chiral lactam alcohols, to improve practicality, stability, and enantioselectivity for a broad scope of substrates, including those with fluorine substituents. nih.govorganic-chemistry.org

Table 1: Examples of Oxazaborolidine-Catalyzed Asymmetric Ketone Reduction

| Ketone Substrate Type | Catalyst System | Key Features | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aromatic Ketones | Proline-derived Oxazaborolidine (CBS catalyst) + BH₃ | Pioneering method, high enantioselectivity for a wide range of ketones. | Often >95% ee | tcichemicals.comsigmaaldrich.com |

| General Prochiral Ketones | In situ generated Oxazaborolidine from chiral lactam alcohol + BH₃ | Practical, avoids isolation of the catalyst, good yields and high ee. | Up to 98% ee | organic-chemistry.org |

| Trifluoromethyl Ketones | Bu-CBS catalyst or addition of BF₃ | Addresses challenges of reducing highly reactive fluorinated ketones. | Good to excellent ee | nih.gov |

| 3-Chloro-1-(3',4'-difluorophenyl)-propan-1-one | Chiral Oxazaborolidine + Borane complex | Used in multi-step synthesis of a pharmaceutical intermediate. | High stereochemical control | quickcompany.ingoogleapis.com |

Enantioselective C-C and C-N Bond Forming Reactions

Beyond the reduction of pre-formed carbonyls, the direct enantioselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds represents a more atom-economical approach to chiral amine synthesis. acs.orgnih.gov These strategies construct the chiral center at the same time as the core molecular backbone.

Enantioselective C-C Bond Formation: One strategy involves the asymmetric addition of organometallic reagents to imines. However, a more contemporary approach is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated compounds. organic-chemistry.org While this method primarily generates a chiral carbon center, subsequent functional group manipulations can lead to the desired amine. For example, the addition of an appropriate organometallic reagent to an unsaturated precursor containing a nitrogen functionality can set the stereochemistry. Synergistic catalysis, combining an amine catalyst (to form a chiral iminium ion from an α,β-unsaturated aldehyde) and a metal catalyst (to activate a nucleophile), has been used to create valuable chiral intermediates like cyclohexenones in high enantiomeric excess (94-99% ee), which can be further functionalized. rsc.org

Enantioselective C-N Bond Formation: The direct asymmetric formation of a C-N bond is a highly desirable transformation. Recent advances have focused on transition-metal-catalyzed and biocatalytic methods. rsc.orgnih.gov

Transition-Metal Catalysis: Significant progress has been made in the enantioselective hydroamination of alkenes and the coupling of alkyl halides with nitrogen sources. rsc.org For instance, copper-catalyzed enantioconvergent C-N coupling of racemic alkyl halides with anilines can produce chiral amines with a fully substituted stereocenter. rsc.org Another powerful method is the insertion of a carbene into a N-H bond. By combining an achiral dirhodium catalyst with a chiral squaramide organocatalyst, a highly enantioselective N-alkylation of primary amides has been achieved, yielding products with up to 96% ee. nih.gov

Biocatalysis: Engineered enzymes, particularly myoglobin (B1173299) variants, have been developed to catalyze the asymmetric insertion of carbenes (from diazo reagents) into the N-H bond of aromatic amines. nih.gov This approach has successfully synthesized a range of chiral α-amino acid derivatives and other substituted aryl amines with enantiomeric excesses reaching up to 82%. nih.gov

These methods provide direct and often highly selective routes to chiral amines, complementing the more traditional reductive approaches.

Biocatalytic Routes for Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and exhibit remarkable stereoselectivity, making them ideal for producing enantiopure pharmaceuticals.

Transaminase-Mediated Asymmetric Amination of Prochiral Ketones

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.gov This reaction, termed asymmetric reductive amination, directly converts a prochiral ketone into a chiral amine with high enantiopurity. nih.gov

The synthesis of analogs like 1-phenylpropan-2-amines has been successfully demonstrated using (R)-selective transaminases. nih.gov The process typically involves screening a panel of transaminases to find one with high activity and selectivity for the target ketone, such as 1-(2,3-difluorophenyl)propan-1-one. The reaction equilibrium can be unfavorable, but this is often overcome by using a large excess of the amino donor or by employing a coproduct removal system. nih.gov For example, when L-alanine is the amino donor, the pyruvate (B1213749) coproduct can be removed by lactate (B86563) dehydrogenase (LDH) to drive the reaction to completion. nih.gov Using whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, can simplify the process and improve yields. nih.gov Studies have shown that this method can achieve excellent results, with conversions up to 92% and enantiomeric excesses greater than 99% for related substrates. nih.govnih.gov

Table 2: Transaminase-Mediated Asymmetric Amination of Prochiral Ketones

| Enzyme Type | Substrate Example | Amino Donor | Key Strategy | Result (Conversion/ee) | Reference |

|---|---|---|---|---|---|

| (R)-Transaminase (immobilized whole cells) | 1-Phenylpropan-2-one | Isopropylamine | Optimization of amine donor and substrate concentration. | Excellent ee (>99%) with variable conversion. | nih.gov |

| (S)-ω-Transaminase (from Vibrio fluvialis) | Acetophenone | L-Alanine | Whole-cell biocatalysis with pyruvate removal system (LDH). | 92.1% yield, >99% ee | nih.gov |

| (S)-ω-Transaminase (from Vibrio fluvialis) | Benzylacetone | L-Alanine | Whole-cell biocatalysis with pyruvate removal system (LDH). | 90.2% yield, >99% ee | nih.gov |

| Codex ATAs | Various Ketones | Isopropylamine | Chemoenzymatic cascades combining organocatalyzed alcohol oxidation with TA amination. | >90% yield, >99% ee | acs.org |

Enzymatic Kinetic Resolution (e.g., via Lipases, Monoamine Oxidases)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, enantiopure substrate from the product. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. youtube.com

Lipase-Mediated Resolution: Lipases are widely used for the kinetic resolution of racemic amines via enantioselective acylation. rsc.orgresearchgate.net In the presence of an acyl donor (e.g., an ester like ethyl acetate), a lipase (B570770) such as Candida antarctica lipase B (CALB) will selectively acylate one amine enantiomer, forming an amide. rsc.orgnih.gov The resulting mixture contains the unreacted amine enantiomer and the newly formed amide, which can be easily separated due to their different chemical properties. youtube.com This is a robust and common method for resolving a wide variety of amines. rsc.org

Monoamine Oxidase (MAO)-Mediated Resolution: Monoamine oxidases are enzymes that catalyze the oxidative deamination of amines to form imines, which then hydrolyze to the corresponding ketone and ammonia. acs.org MAOs can be highly enantioselective. For example, an (R)-selective MAO will preferentially oxidize the (R)-enantiomer of a racemic amine, leaving the (S)-enantiomer untouched. nih.govmdpi.com Engineered variants of MAOs, such as those from Aspergillus niger (MAO-N), have been developed to accept a broader range of substrates, including bulky aromatic amines. acs.org This method, like lipase resolution, can yield the unreacted amine with very high enantiomeric purity. mdpi.com

Deracemization Strategies Employing Biocatalysts

Deracemization strategies overcome the 50% yield limitation of kinetic resolution by converting a racemate entirely into a single, desired enantiomer. acs.orgacs.org This is typically achieved by coupling a selective biocatalytic reaction with a method for racemizing the unwanted enantiomer in situ.

Dynamic Kinetic Resolution (DKR): DKR combines an enzymatic kinetic resolution with a compatible racemization catalyst. For amines, a common approach involves lipase-catalyzed acylation of one enantiomer while the remaining enantiomer is racemized by a metal catalyst (e.g., palladium or ruthenium-based). nih.govacs.orgresearchgate.net This allows the entire racemic starting material to be converted into a single enantiomer of the acylated product. nih.gov

Deracemization using Transaminases or Oxidases: More advanced deracemization systems use a pair of enzymes or a chemoenzymatic cascade.

Dual Transaminase System: A system using two enantiocomplementary ω-transaminases can deracemize a chiral amine. acs.org For example, an (R)-selective TA oxidizes the (R)-amine to the intermediate ketone, while an (S)-selective TA uses the same ketone to synthesize the (S)-amine. By carefully controlling the reaction conditions to drive the process forward, the racemic amine can be converted into a single enantiomer with high yield (85-99%) and excellent enantiopurity (>99% eeS). acs.org

Oxidase-Reduction System: This strategy employs an enantioselective oxidase (like MAO-N) to convert the undesired enantiomer into an achiral imine intermediate. nih.gov A non-selective reducing agent (e.g., ammonia-borane) present in the same pot then reduces the imine back to the racemic amine. nih.govacs.org Over time, the entire racemate is funneled into the desired, unreactive enantiomer, achieving theoretical yields approaching 100% and high enantiomeric excess (>98% ee). nih.gov

Advanced Spectroscopic and Structural Characterization in Research of 1 2,3 Difluorophenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete NMR analysis of 1-(2,3-Difluorophenyl)propan-1-amine would involve a suite of one- and two-dimensional experiments to map out the proton and carbon frameworks and to identify the fluorine environments.

Comprehensive ¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, distinct signals would be expected for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), the amine protons (NH₂), and the methyl protons (CH₃).

Anticipated ¹H NMR Data:

| Proton Assignment | Anticipated Chemical Shift (δ, ppm) | Anticipated Multiplicity | Anticipated Coupling Constants (J, Hz) |

| Aromatic (C4-H, C5-H, C6-H) | ~ 7.0 - 7.4 | Multiplet (m) | J(H-H), J(H-F) |

| Methine (CH-NH₂) | ~ 4.0 - 4.5 | Triplet of doublets (td) or complex multiplet | J(H-H), J(H-F) |

| Amine (NH₂) | Broad singlet (br s) | Variable | - |

| Methylene (CH₂) | ~ 1.6 - 2.0 | Multiplet (m) | J(H-H) |

| Methyl (CH₃) | ~ 0.8 - 1.2 | Triplet (t) | J(H-H) |

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification.

Detailed ¹³C NMR Spectral Analysis for Carbon Framework

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. The presence of fluorine atoms would introduce characteristic splitting patterns (C-F coupling).

Anticipated ¹³C NMR Data:

| Carbon Assignment | Anticipated Chemical Shift (δ, ppm) | Anticipated C-F Coupling |

| C1 (ipso, attached to F) | ~ 150 - 155 | Large ¹J(C-F) |

| C2 (ipso, attached to F) | ~ 148 - 153 | Large ¹J(C-F) |

| Aromatic Carbons | ~ 115 - 140 | Various ²J(C-F), ³J(C-F) |

| Methine (CH-NH₂) | ~ 50 - 60 | Possible ³J(C-F) |

| Methylene (CH₂) | ~ 25 - 35 | - |

| Methyl (CH₃) | ~ 10 - 15 | - |

Note: These are predicted values and require experimental confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, this would confirm the connectivity within the propyl chain (CH₃-CH₂-CH).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal in the propyl chain and the aromatic ring.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (both F-F and F-H couplings) would provide definitive evidence for the 2,3-disubstitution pattern.

Anticipated ¹⁹F NMR Data:

| Fluorine Assignment | Anticipated Chemical Shift (δ, ppm) | Anticipated Multiplicity |

| F-2 | Dependent on reference | Doublet of multiplets (dm) |

| F-3 | Dependent on reference | Doublet of multiplets (dm) |

Note: Chemical shifts in ¹⁹F NMR are highly dependent on the reference standard used.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

Anticipated IR Absorption Bands:

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-F Stretch | 1100 - 1300 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

Anticipated HRMS Data:

Accurate Mass: The calculated exact mass for the protonated molecule [M+H]⁺ of C₉H₁₂F₂N would be determined and compared to the experimentally measured value to confirm the molecular formula.

Fragmentation Pathways: Key fragmentation patterns would be expected, such as the loss of the ethyl group, cleavage between the methine carbon and the phenyl ring, and fragmentation of the aromatic ring. Analysis of these fragments would further support the proposed structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

A thorough review of available scientific literature and crystallographic databases reveals that detailed X-ray crystallography data for the specific compound this compound has not been publicly reported. While the solid-state structure is crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the crystalline form, no published studies to date have included a single-crystal X-ray diffraction analysis of this compound.

X-ray crystallography is an indispensable technique in structural chemistry, providing precise three-dimensional coordinates of atoms within a crystal lattice. This information allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's stereochemistry and conformational preferences in the solid state. Furthermore, analysis of the crystal packing can elucidate non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the supramolecular assembly.

In the context of this compound, such a study would be of significant scientific interest. It would definitively establish the spatial arrangement of the 2,3-difluorophenyl group relative to the propan-1-amine side chain. Key parameters that would be determined include the torsion angles describing the orientation of the phenyl ring and the conformation of the ethyl group.

For illustrative purposes, a hypothetical data table is presented below to show the type of information that would be obtained from a successful X-ray crystallographic experiment.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₁₁F₂N |

| Formula Weight | 171.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 915.4 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.24 |

Hypothetical Selected Bond Lengths and Angles

| Measurement | Hypothetical Value |

|---|---|

| C-C (propyl chain) | 1.52 Å |

| C-N | 1.47 Å |

| C-F (average) | 1.35 Å |

| C-N-H (average) | 109.5° |

The absence of empirical data for this compound underscores a gap in the comprehensive characterization of this compound. Future research involving the synthesis of a high-purity crystalline sample suitable for single-crystal X-ray diffraction is necessary to provide this fundamental structural information. Such data would be invaluable for computational modeling, understanding structure-activity relationships, and for the broader scientific community studying related fluorinated phenylalkylamines.

Chiral Resolution and Enantiomeric Purity Assessment of 1 2,3 Difluorophenyl Propan 1 Amine

Chromatographic Enantioseparation Methodologies

Chromatographic techniques are powerful tools for resolving enantiomers by utilizing a chiral environment, typically a chiral stationary phase (CSP), that interacts differently with each enantiomer. gcms.cz This differential interaction leads to different retention times, allowing for their separation and quantification.

Chiral HPLC is a predominant method for the enantioseparation of pharmaceutical compounds. chromatographyonline.com Method development for 1-(2,3-Difluorophenyl)propan-1-amine involves screening various CSPs and mobile phase compositions to achieve optimal separation (resolution). sigmaaldrich.com

Method Development: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for a broad range of chiral compounds, including primary amines. chromatographyonline.com These columns can be operated in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com

For a basic compound like this compound, a normal-phase method is often a successful starting point. This typically involves a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or 2-propanol. chromatographyonline.com To improve peak shape and reduce tailing associated with amines, a small amount of a basic additive, like diethylamine (B46881) (DEA), is commonly added to the mobile phase. chromatographyonline.com

Validation: Once a suitable separation is achieved, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. dujps.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). dujps.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 265 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers |

Chiral Gas Chromatography (GC) is another effective technique for enantioseparation, particularly for volatile and thermally stable compounds. gcms.cz For primary amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance by reducing interactions with the column that can cause peak tailing. nih.goviu.edu

Method Development: The core of chiral GC is the selection of an appropriate CSP. Derivatized cyclodextrins are the most common and versatile CSPs for GC. wiley.comuni-muenchen.de For instance, a column like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been shown to be effective for separating various 1-phenylalkylamines. wiley.com The amine is typically derivatized first, for example, through acylation with trifluoroacetic anhydride (B1165640) (TFAA), to form a more volatile amide. iu.edusigmaaldrich.com The separation conditions, particularly the oven temperature, are optimized to maximize the resolution between the enantiomers. wiley.com

| Parameter | Condition |

|---|---|

| Derivatization | Acylation with Trifluoroacetic Anhydride (TFAA) |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Isothermal or temperature gradient (e.g., 100 °C to 180 °C at 2 °C/min) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher speed, reduced organic solvent consumption, and lower back pressure. chromatographyonline.comwikipedia.org The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.org

Method Development: SFC is particularly well-suited for normal-phase chiral separations. youtube.com The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. chromatographyonline.comnih.gov The mobile phase consists of supercritical CO2 modified with a small percentage of an alcohol co-solvent, such as methanol (B129727) or ethanol, to modulate analyte retention and selectivity. youtube.com Similar to HPLC, a basic additive can be incorporated for analyzing basic compounds. The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for very fast separations and column equilibration. selvita.com

| Parameter | Condition |

|---|---|

| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) |

| Dimensions | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (e.g., 85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 265 nm |

Chemical Derivatization Strategies for Enhanced Chiral Analysis

Chemical derivatization can be employed as either a primary separation strategy or a method to enhance analysis. This involves reacting the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chromatographyonline.com

Principles and Applications: Since diastereomers possess different physical properties, they can be separated using standard, non-chiral chromatography (achiral HPLC or GC). libretexts.org This indirect approach requires a CDA of high enantiomeric purity to ensure accurate quantification. chromatographyonline.com Common CDAs for primary amines include acid chlorides like (R)- or (S)-Mosher's acid chloride, isocyanates, or reagents like o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol (e.g., N-acetyl-L-cysteine). acs.orgnih.gov

Derivatization is also used to improve detectability (e.g., by adding a fluorescent tag) or to enhance chromatographic properties for GC analysis, as discussed previously. nih.goviu.edu Furthermore, derivatization can be used in NMR spectroscopy to determine enantiomeric excess, where the resulting diastereomers exhibit distinct signals. nih.govnih.gov

| Derivatizing Agent | Resulting Derivative | Analytical Technique |

|---|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Diastereomeric amides | Achiral HPLC/GC, NMR |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Diastereomeric thioureas | Achiral HPLC |

| o-Phthalaldehyde (OPA) + N-acetyl-L-cysteine (NAC) | Diastereomeric isoindoles | Achiral HPLC (Fluorescence detection) |

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide (achiral derivative) | Chiral GC |

Diastereomeric Salt Formation for Chiral Resolution

One of the classical and most cost-effective methods for resolving racemates on a preparative scale is through the formation of diastereomeric salts. wikipedia.org This method exploits the different solubilities of diastereomeric salts formed between a racemic base and a chiral acid. princeton.edu

Process: The racemic this compound is treated with an enantiomerically pure chiral acid (the resolving agent) in a suitable solvent. wikipedia.org This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts have different crystal lattice energies and, consequently, different solubilities in the chosen solvent. researchgate.net One diastereomer will preferentially crystallize from the solution while the other remains dissolved. rsc.org The crystallized salt is then isolated by filtration. Finally, treatment of the isolated salt with a base liberates the desired, now enantiomerically enriched, amine. wikipedia.org

| Resolving Agent | Class |

|---|---|

| (R,R)-(+)-Tartaric acid | Chiral Carboxylic Acid |

| (S,S)-(-)-Tartaric acid | Chiral Carboxylic Acid |

| (R)-(-)-Mandelic acid | Chiral Carboxylic Acid |

| (S)-(+)-Mandelic acid | Chiral Carboxylic Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Sulfonic Acid |

| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNDHP) | Chiral Phosphoric Acid |

Quantification of Enantiomeric Excess (ee) in Resolved Samples

Following a chiral resolution or separation, it is essential to determine the enantiomeric purity of the resulting product. This is expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other. thieme-connect.de

Calculation: The enantiomeric excess is calculated from the relative amounts of the two enantiomers, which are typically determined from the peak areas in a chromatogram (HPLC, GC, or SFC). libretexts.org The formula is:

ee (%) = ( |AreaMajor - AreaMinor| / (AreaMajor + AreaMinor) ) x 100

An enantiomerically pure sample has an ee of 100%, while a racemic mixture has an ee of 0%. nih.gov

Methods of Determination:

Chromatographic Methods: This is the most common approach. After developing a validated chiral separation method (as in section 4.1), the sample is analyzed, and the peak areas for the (R)- and (S)-enantiomers are integrated to calculate the ee. libretexts.orgnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can also be used. While enantiomers are indistinguishable in a standard NMR spectrum, adding a chiral solvating agent or a chiral shift reagent can induce different chemical shifts for the two enantiomers, allowing for their integration and the calculation of ee. libretexts.org Alternatively, derivatizing the amine with a chiral agent to form diastereomers also produces distinguishable signals in the NMR spectrum. libretexts.orgnih.gov

| Parameter | Value |

|---|---|

| Peak Area of Enantiomer 1 (Major) | 1,950,000 |

| Peak Area of Enantiomer 2 (Minor) | 50,000 |

| Total Area | 2,000,000 |

| Calculated Enantiomeric Excess (ee) | ((1,950,000 - 50,000) / 2,000,000) x 100 = 95% |

Reactivity and Reaction Mechanism Studies of 1 2,3 Difluorophenyl Propan 1 Amine

Fundamental Amine Reactivity in Organic Transformations

As a primary amine, 1-(2,3-Difluorophenyl)propan-1-amine undergoes a range of fundamental reactions typical for this functional group, including acylation, alkylation, and condensation. These reactions leverage the nucleophilic character of the amine nitrogen.

Primary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form N-substituted amides. For this compound, this reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate).

The general reaction proceeds rapidly, often at room temperature, and is typically conducted in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acidic byproduct (e.g., HCl) that is formed. The resulting product is a stable secondary amide. For example, the reaction with ethanoyl chloride would yield N-(1-(2,3-difluorophenyl)propyl)ethanamide. The lone pair of electrons on the nitrogen of the resulting amide is significantly less nucleophilic than in the starting amine due to delocalization with the adjacent carbonyl group, which prevents further acylation.

Table 1: General Acylation Reactions of Primary Amines

| Acylating Agent | Product Type | General Equation |

| Acid Chloride (R'COCl) | Secondary Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Acid Anhydride (B1165640) ((R'CO)₂O) | Secondary Amide | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH |

| R represents the 1-(2,3-difluorophenyl)propyl group. |

The alkylation of this compound with alkyl halides is a method to form secondary and tertiary amines. This reaction occurs via nucleophilic aliphatic substitution, where the amine acts as the nucleophile. However, controlling the extent of alkylation is a significant challenge.

The initial reaction of the primary amine with an alkyl halide (e.g., methyl iodide) produces a secondary amine. Unfortunately, the secondary amine product is often more nucleophilic than the primary amine from which it was formed. This increased nucleophilicity means it can compete effectively with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine. The tertiary amine, in turn, can be further alkylated to form a quaternary ammonium (B1175870) salt. Consequently, the direct alkylation of a primary amine with an alkyl halide often results in a mixture of primary, secondary, tertiary, and quaternary ammonium products, making it a difficult reaction to control for selective synthesis. To achieve mono-alkylation, alternative methods like reductive amination are generally preferred.

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemicalbook.commdpi.comsigmaaldrich.com This reaction is typically catalyzed by a weak acid and involves the nucleophilic addition of the amine to the carbonyl carbon. researchgate.netgoogle.com

The mechanism begins with the attack of the nitrogen from this compound on the carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfers to form a tetrahedral intermediate known as a carbinolamine. researchgate.netrsc.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). mdpi.comresearchgate.net Subsequent elimination of water and deprotonation of the nitrogen results in the formation of a carbon-nitrogen double bond (C=N), yielding the final imine product. mdpi.comresearchgate.net The entire process is reversible and can be driven to completion by removing the water as it forms. rsc.org

Table 2: Mechanism Steps for Imine Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Zwitterionic adduct |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of water to form an iminium ion. | Iminium ion |

| 5 | Deprotonation of the nitrogen by a base (e.g., water). | Imine (Schiff Base) |

Mechanistic Investigations of Unimolecular Decomposition Reactions of Amines

A concerted reaction is one in which all bond-breaking and bond-forming occur within a single step through a single transition state. youtube.comlibretexts.org Computational studies on propylamine (B44156) have identified several decomposition pathways that proceed via such concerted transition states. wikipedia.orgbldpharm.com

For a molecule like this compound, a major decomposition pathway would likely be the elimination of ammonia (B1221849) to form an alkene. This process is thought to occur through a four-membered cyclic transition state, involving the simultaneous elongation of the C-N and a C-H bond on the adjacent carbon, and the formation of a C=C double bond. wikipedia.org For trans-propylamine, the activation energy barrier for the formation of propene and ammonia is calculated to be approximately 281 kJ/mol. bldpharm.com Other potential decomposition pathways, such as the formation of cyclic products like azetidine, have been calculated to have significantly higher energy barriers. wikipedia.org

The unimolecular decomposition of primary amines can lead to a variety of products depending on the specific pathway followed. wikipedia.org Based on studies of propylamine, the following products and intermediates can be expected from the decomposition of this compound:

Alkenes and Ammonia : The most significant pathway, both kinetically and thermodynamically, is the formation of an alkene and ammonia. wikipedia.orgbldpharm.com For this compound, this would yield 1-(2,3-difluorophenyl)prop-1-ene and ammonia. This reaction proceeds through a concerted, one-step dissociation. wikipedia.org

Imines : Another possible pathway involves the elimination of a hydrogen molecule (H₂) to form an imine. wikipedia.org This occurs via a single step where H₂ is removed, and a C=N double bond is simultaneously formed. wikipedia.org

Carbenes : The production of carbenes has also been identified as a potential, though thermodynamically controlled and reversible, decomposition route. wikipedia.orgbldpharm.com

Cyclic Products : In some conformations, the formation of cyclic products like cyclopropane (B1198618) derivatives and ammonia can occur, though this pathway typically has a very high activation energy. wikipedia.org

Table 3: Potential Unimolecular Decomposition Products of this compound (based on propylamine studies)

| Pathway Description | Key Products | Activation Energy (Propylamine model) |

| Ammonia Elimination | 1-(2,3-difluorophenyl)prop-1-ene, Ammonia | ~281 kJ/mol bldpharm.com |

| Hydrogen Elimination | 1-(2,3-difluorophenyl)propan-1-imine, Hydrogen | More favorable than some pathways, less than alkene formation wikipedia.org |

| C-C Bond Cleavage | Ethene, Methylimine, Hydrogen | ~334 kJ/mol (for cis-propylamine) bldpharm.com |

| Carbene Formation | Carbenes, Methane | Thermodynamically controlled and reversible bldpharm.com |

Influence of Substituents on Reaction Mechanisms and Kinetics

The reactivity of this compound is significantly modulated by the electronic properties of the 2,3-difluoro substituents on the phenyl ring. These fluorine atoms exert a strong influence on the molecule's reaction mechanisms and kinetics through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to non-fluorinated benzene (B151609). ucalgary.cayoutube.com The two fluorine atoms at the ortho and meta positions of this compound synergistically deactivate the ring towards electrophiles. Studies on related fluorobenzenes show that fluorine, when positioned ortho to a reaction center, can increase the rates of metalation reactions by several orders of magnitude, highlighting its powerful activating effect in specific reaction types through stabilization of intermediates. researchgate.net However, for electrophilic aromatic substitution, the deactivating inductive effect generally dominates. ucalgary.ca

Conversely, fluorine can act as a weak π-donor through its lone pairs (a +M or +R effect), directing incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the positions on the ring are already substituted, but this resonance effect can influence the stability of intermediates in various reactions. The net result of these competing effects is a general deactivation of the ring, making reactions like nitration or halogenation slower than for benzene itself. ucalgary.ca

The electron-withdrawing nature of the difluorophenyl group also impacts the basicity of the amine. The inductive effect of the fluorine atoms reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. This is a common trend observed in fluorinated amines. researchgate.net Consequently, this compound is expected to be a weaker base than its non-fluorinated analog, 1-phenylpropan-1-amine (B1219004). This has direct implications for its nucleophilicity and the kinetics of its reactions, such as acylation or alkylation, which typically proceed via nucleophilic attack by the amine. ncert.nic.in Kinetic studies on similar nucleophilic aromatic substitution (SNAr) reactions show that the electron-withdrawing ability of substituents on the leaving group can significantly affect reaction rates. nih.gov

Table 1: Comparison of Relative Reaction Rates in Electrophilic Aromatic Substitution

| Starting Material | Relative Rate (Nitration vs. Benzene) | Reference |

|---|---|---|

| Toluene (Methylbenzene) | 25 | ucalgary.ca |

| Benzene | 1 | ucalgary.ca |

| Trifluoromethylbenzene | 2.5 x 10-5 | ucalgary.ca |

This table illustrates how electron-donating groups (like methyl) activate the benzene ring, increasing reaction rates, while strong electron-withdrawing groups (like trifluoromethyl) deactivate the ring, drastically decreasing reaction rates. The difluoro substitution in this compound is expected to result in deactivation, though less extreme than trifluoromethylbenzene.

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a crucial role in the chemistry of this compound, influencing its conformation, solubility, and interactions with other molecules, which in turn affects its reactivity. The primary amine group (-NH₂) is a classic hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors. nih.gov

Intermolecular Hydrogen Bonding: The amine group can form hydrogen bonds with solvent molecules or other reactants. ncert.nic.in In protic solvents like water or alcohols, the solubility of the amine is enhanced through these interactions. The reactivity of the amine can also be affected; for instance, hydrogen bonding to the nitrogen lone pair by a solvent can decrease its nucleophilicity. The fluorine atoms, despite their high electronegativity, are generally considered weak hydrogen bond acceptors. nih.gov However, studies have shown that C-F···H-N interactions do occur in protein-ligand complexes and other molecular systems. nih.govnih.gov The strength of these interactions is often dependent on the surrounding molecular environment and geometry. nih.gov

Intramolecular Hydrogen Bonding: A significant feature of this compound is the potential for an intramolecular hydrogen bond between the N-H of the amine group and the ortho-fluorine atom. This type of N-H···F-C interaction has been observed and studied in other systems, such as 1,8-disubstituted naphthalenes and anilinoquinazolines. ucla.eduacs.org Such an interaction can lead to a more planar and rigid conformation, which can influence the molecule's ability to bind to a receptor or a catalyst's active site. The formation of this intramolecular hydrogen bond can be detected by techniques like NMR spectroscopy, where coupling between the hydrogen and fluorine nuclei (¹hJNH,F) can be observed. ucla.eduacs.org The presence of this bond would also slightly reduce the availability of the N-H proton for intermolecular interactions and could subtly alter the reactivity of the amine group. Theoretical studies on similar systems have been used to calculate the strength and geometry of these hydrogen bonds. nih.govresearchgate.net

Table 2: Characteristics of N-H···F Hydrogen Bonds in a Model System

| Parameter | Compound 4 (Mono-fluoro) | Compound 5 (Di-fluoro) | Reference |

|---|---|---|---|

| N-H···F Distance (Å) by X-ray | 2.474 | 2.063 and 2.196 | ucla.edu |

| 1hJNH,F Coupling Constant (Hz) in CDCl₃ | Minor splitting | ~19.9 | ucla.edu |

| 1hJNH,F Coupling Constant (Hz) in [D₆]DMSO | Not observed | 9.9 | ucla.edu |

This table presents data from a study on anilinoquinazoline (B1252766) models, demonstrating how the presence of proximate fluorine atoms leads to measurable N-H···F hydrogen bonding, confirmed by short distances in crystal structures and significant NMR coupling constants. A similar intramolecular interaction is plausible for this compound with its ortho-fluorine.

Tautomeric Equilibria in Related Amine Systems and Their Implications for Reactivity

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a proton (prototropic tautomerism). wikipedia.org While this compound, as a saturated primary amine, does not exhibit significant tautomerism in its ground state, understanding tautomeric equilibria in related systems is crucial for predicting its potential reaction pathways and the behavior of its derivatives.

The most relevant form of tautomerism for systems related to this compound is imine-enamine tautomerism . youtube.comyoutube.com This equilibrium becomes important in reactions where the primary amine is converted into an imine. For example, oxidation of this compound would likely yield the corresponding imine, 1-(2,3-difluorophenyl)propan-1-imine. This imine can then potentially tautomerize to its enamine form.

Imine Form: (2,3-F₂C₆H₃)-C(=NH)-CH₂CH₃ ⇌ Enamine Form: (2,3-F₂C₆H₃)-C(NH₂)=CHCH₃

The position of this equilibrium is influenced by several factors, including substitution, solvent, and temperature. youtube.com The difluoro-substituents on the phenyl ring would affect the electronic properties and stability of both the imine and enamine tautomers, thereby influencing the equilibrium constant. The enamine tautomer is a key intermediate in many organic reactions, acting as a carbon-centered nucleophile. Therefore, reactions of this compound that proceed through an imine intermediate could exhibit reactivity at the α-carbon via the enamine tautomer.

Another related concept is keto-enol tautomerism , which is observed in carbonyl compounds. youtube.com While not directly applicable to the parent amine, it is highly relevant in the broader context of benzylic compounds. For instance, studies on (hydroxyphenyl)alkylamines show complex tautomeric equilibria between neutral and zwitterionic forms in solution, which are critical for their biological activity. psu.edursc.org The principles governing these equilibria, such as the influence of substituents on the stability of different tautomers, are transferable. Research on 1-benzamidoisoquinoline derivatives has shown that the tautomeric equilibrium between amide and enol forms can be controlled by the electronic nature of substituents on a phenyl ring. mdpi.com This highlights how the difluorophenyl group in derivatives of this compound could be used to tune the properties and reactivity of the resulting systems.

Table 3: Common Tautomeric Equilibria in Related Organic Systems

| Equilibrium Type | General Structures | Relevance | Reference |

|---|---|---|---|

| Imine ⇌ Enamine | R₂C=NR' ⇌ R-C(NHR')=CR₂ | Potential reactivity of oxidized derivatives of this compound. | youtube.com |

| Keto ⇌ Enol | R₂CH-C(=O)R' ⇌ R₂C=C(OH)R' | Fundamental concept, analogous to imine-enamine tautomerism. | wikipedia.orgyoutube.com |

| Amide ⇌ Imidic Acid (Enol) | R-C(=O)NHR' ⇌ R-C(OH)=NR' | Relevant for acylated derivatives (amides) of this compound. | youtube.commdpi.com |

Computational and Theoretical Investigations on 1 2,3 Difluorophenyl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting molecular geometry, vibrational frequencies, and various reactivity parameters. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. For 1-(2,3-difluorophenyl)propan-1-amine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Conformational analysis is also crucial, as the rotation around single bonds can lead to different conformers with varying energies. For this compound, key rotations would be around the C-C bond of the propyl chain and the C-N bond. A potential energy surface scan for these rotations would identify the most stable conformer(s). Such an analysis for similar molecules has been performed to identify the global minimum energy structure, which is then used for subsequent calculations. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific experimental or calculated data for this molecule was not found.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (phenyl) | 1.39 | 120 | 0 |

| C-F | 1.35 | - | - |

| C-C (side chain) | 1.53 | 109.5 | - |

| C-N | 1.47 | 110 | - |

Vibrational Frequency Calculations and Spectral Assignment Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. The results can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model and to aid in the assignment of the observed spectral bands. researchgate.netnih.govresearchgate.net

The vibrational modes would include stretching, bending, and torsional motions of the functional groups present in this compound, such as the C-H, C-F, C-N, and N-H bonds. For instance, the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹, while C-F stretching vibrations appear in the 1000-1400 cm⁻¹ region. scirp.org Theoretical calculations often have a systematic error, so the calculated frequencies are typically scaled to improve agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: This table is for illustrative purposes.)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO and are valuable for comparing the reactivity of different molecules. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). wikipedia.orgmolpro.netscm.com TD-DFT calculations can determine the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net

For this compound, TD-DFT calculations would predict the electronic transitions, such as π → π* transitions within the difluorophenyl ring and n → σ* transitions involving the lone pair of electrons on the nitrogen atom. The results would be presented as a theoretical UV-Vis spectrum, which could then be compared with an experimentally measured spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for understanding how a molecule will interact with other molecules, particularly in non-covalent interactions. The MEP map shows regions of positive and negative electrostatic potential.

In an MEP map of this compound, the regions around the electronegative fluorine atoms and the nitrogen atom would be expected to show a negative potential (typically colored red or yellow), indicating areas that are susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms, particularly the amine protons, would show a positive potential (typically colored blue), indicating sites for nucleophilic attack. researchgate.netnih.gov This visualization provides insights into the molecule's reactivity and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a language of localized bonds, lone pairs, and intermolecular interactions, which aligns with the familiar Lewis structure concepts of chemistry. taylorandfrancis.comq-chem.comuni-muenchen.de This analysis provides a detailed picture of the electron density distribution, revealing the underlying electronic interactions that govern the molecule's structure and reactivity.

Intramolecular Charge Transfer (ICT): A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) through the examination of donor-acceptor interactions. taylorandfrancis.comossila.com This is accomplished via a second-order perturbation theory analysis of the Fock matrix, which identifies stabilizing interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). uni-muenchen.deresearchgate.net The energy of these interactions, denoted as E(2), indicates the magnitude of electron density delocalization. taylorandfrancis.commaterialsciencejournal.org

For this compound, significant ICT interactions would be expected between the lone pair of the nitrogen atom (a strong electron donor) and the antibonding π* orbitals of the difluorophenyl ring. The fluorine atoms, being highly electronegative, act as electron-withdrawing groups, which can enhance this charge transfer. The analysis would reveal the specific orbitals involved and the stabilization energy gained from this delocalization, which is crucial for understanding the molecule's electronic properties and reactivity.

Illustrative NBO Analysis for Intramolecular Charge Transfer:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (Car-Car) | 5.8 | n → π |

| σ (C-H) | σ (Car-F) | 1.2 | σ → σ |

| σ (Car-Car) | σ (Car-F) | 2.5 | σ → σ* |

This table illustrates hypothetical stabilization energies E(2) from NBO analysis, indicating potential charge transfer pathways within the molecule. LP denotes a lone pair, and Car refers to an aromatic carbon atom.

Hybridization: NBO analysis also provides a precise description of the atomic hybridization in the molecule. q-chem.com It calculates the percentage of s, p, d, etc., character for each hybrid orbital forming a bond. youtube.com For this compound, this would detail the spx hybridization of the chiral carbon, the nitrogen of the amine group, and the carbons of the aromatic ring. This information is fundamental for understanding the molecule's three-dimensional geometry and bonding characteristics.

Illustrative NBO Hybridization Data:

| Atom | Bond | NBO Hybridization |

|---|---|---|

| C (chiral) | C-N | sp2.95 |

| N | N-H | sp3.51 |

| C (aromatic) | C-F | sp2.15 |

This table shows a hypothetical output for the natural hybrid orbitals, describing the specific sp-composition of the bonds connected to key atoms.

Solvent Effects Modeling in Computational Studies (e.g., PCM models)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.comnih.gov Computational chemistry models these effects using various methods, with the Polarizable Continuum Model (PCM) being one of the most common. wikipedia.orgmdpi.com In PCM, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant (ε). mdpi.com The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarizable medium. wikipedia.orgq-chem.com

This approach allows for the calculation of molecular properties in different environments, from nonpolar solvents like cyclohexane (B81311) to polar solvents like water. For this compound, a PCM study would be crucial for understanding how its conformational stability, dipole moment, and reactivity change with solvent polarity. Since the molecule has a polar amine group and a polarizable phenyl ring, its properties are expected to be sensitive to the solvent environment. Such studies are often performed using Density Functional Theory (DFT) combined with a PCM method (DFT/PCM). acs.orgnih.gov

Illustrative Solvent Effects on Molecular Properties:

| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.0 | -584.125 | 2.15 |

| Toluene | 2.4 | -584.131 | 2.88 |

| Acetone | 20.7 | -584.136 | 3.54 |

| Water | 78.4 | -584.138 | 3.79 |